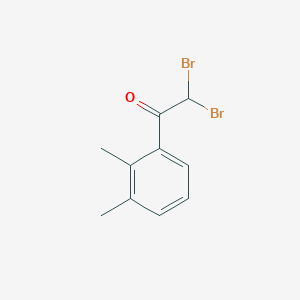
2,2-dibromo-1-(2,3-dimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(2,3-dimethylphenyl)ethanone: is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of ethanone, characterized by the presence of two bromine atoms and a 2,3-dimethylphenyl group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone typically involves the bromination of 1-(2,3-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination. The general reaction can be represented as follows:
[ \text{C10H12O} + 2 \text{Br2} \rightarrow \text{C10H10Br2O} + 2 \text{HBr} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), amines (NH2R), and thiols (SHR).
Reduction Reactions: The compound can be reduced to 1-(2,3-dimethylphenyl)ethanone using reducing agents such as zinc (Zn) in acetic acid or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Zinc in acetic acid or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 1-(2,3-dimethylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: 2,2-Dibromo-1-(2,3-dimethylphenyl)ethanone is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound is used to study the effects of brominated ethanones on biological systems. It can be used to investigate enzyme inhibition, protein interactions, and cellular responses to brominated compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may contribute to the design of molecules with enhanced biological activity and stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants, plasticizers, and polymer additives.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
- 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 1-(2,3-Dimethylphenyl)ethanone
Comparison:
- 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone: This compound has methoxy groups instead of methyl groups, which can influence its reactivity and solubility.
- 2,2-Dibromo-1-(4-bromophenyl)ethanone: The presence of an additional bromine atom on the phenyl ring can enhance its reactivity and potential applications in bromination reactions.
- 1-(2,3-Dimethylphenyl)ethanone: Lacks the bromine atoms, making it less reactive in substitution and reduction reactions compared to 2,2-dibromo-1-(2,3-dimethylphenyl)ethanone.
Properties
Molecular Formula |
C10H10Br2O |
|---|---|
Molecular Weight |
305.99 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-4-3-5-8(7(6)2)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
MMNMHNHFIKMSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


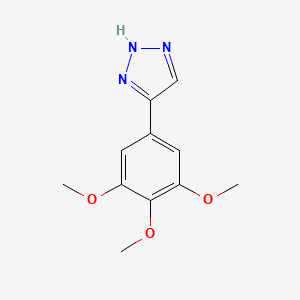
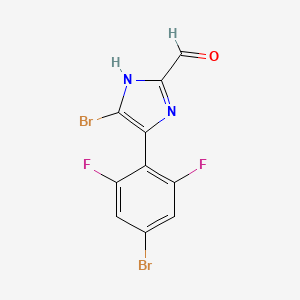
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)
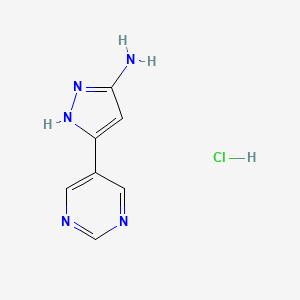
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13706955.png)
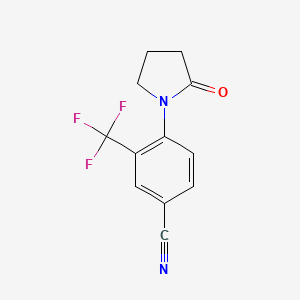
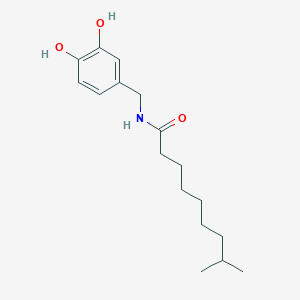
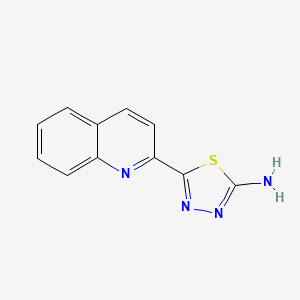
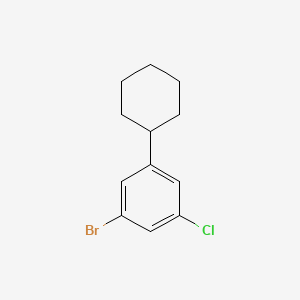
![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
